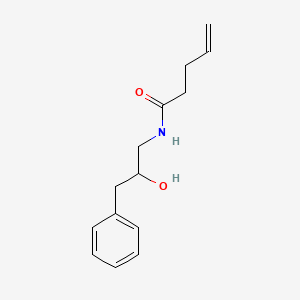
N-(2-羟基-3-苯基丙基)戊-4-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-phenylpropyl)pent-4-enamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.311. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-3-phenylpropyl)pent-4-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-3-phenylpropyl)pent-4-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 烯酰胺形成: N-(2-羟基-3-苯基丙基)戊-4-烯酰胺可以作为烯酰胺的前体。烯酰胺由于其反应性和稳定性而成为有机合成中重要的中间体。 研究人员可以使用该化合物获得多种烯酰胺衍生物,这些衍生物在药物发现和天然产物合成中都有应用 .
- 加氢酰胺化反应: N-(2-羟基-3-苯基丙基)戊-4-烯酰胺可以参与加氢酰胺化反应,其中它在C=C双键上加成。 这些转化对于构建复杂分子和官能化烯烃很有用 .
有机合成与药物化学
催化与过渡金属配合物
生物活性
N-(2-hydroxy-3-phenylpropyl)pent-4-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, along with relevant data tables and case studies.
Chemical Structure and Properties
N-(2-hydroxy-3-phenylpropyl)pent-4-enamide is characterized by its unique structural features, which include a hydroxyl group and a phenyl ring. The presence of these functional groups significantly influences its biological activity.
The biological activity of N-(2-hydroxy-3-phenylpropyl)pent-4-enamide is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's hydroxyphenylpropyl moiety plays a crucial role in these interactions, enhancing its binding affinity and modulating cellular processes.
Key Biological Activities
-
Anticonvulsant Activity :
- Similar compounds have demonstrated anticonvulsant properties in various preclinical models. For instance, derivatives like S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) showed significant efficacy in reducing seizure activity in animal models, including the maximal electroshock test and genetic models of epilepsy .
-
Anticancer Potential :
- Research indicates that compounds with structural similarities exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions with cancer-related pathways remain an area for further investigation.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that N-(2-hydroxy-3-phenylpropyl)pent-4-enamide may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Model/Assay | Results |
|---|---|---|
| Anticonvulsant | Maximal Electroshock Test | ED50 = 44.46 mg/kg (mice, i.p.) |
| Anticancer | Cell Lines (e.g., HepG2) | Induces apoptosis at concentrations >50 µM |
| Anti-inflammatory | In vitro Cytokine Assays | Decreased IL-6 and TNF-alpha production |
Case Study: Anticonvulsant Activity of KM-568
In a study evaluating the anticonvulsant effects of KM-568, researchers administered varying doses to genetically predisposed mice. The results indicated that at an intraperitoneal dose of 13.21 mg/kg, the compound effectively reduced seizure frequency in the Frings audiogenic seizure model. This finding highlights the potential of N-(2-hydroxy-3-phenylpropyl)pent-4-enamide as a candidate for epilepsy treatment.
Safety Profile
Safety assessments conducted on related compounds have shown low cytotoxicity levels in human cell lines (e.g., HepG2). For instance, KM-568 was found to be non-mutagenic according to the Ames test and exhibited no significant cytotoxic effects at concentrations up to 100 µM .
属性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-14(17)15-11-13(16)10-12-7-5-4-6-8-12/h2,4-8,13,16H,1,3,9-11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDHEBYKPEUGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














